molecular formula C13H14Cl2F3N5 B1493695 2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-3-pyridinaminium chloride CAS No. 317822-48-3

2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-3-pyridinaminium chloride

Cat. No. B1493695
CAS RN: 317822-48-3
M. Wt: 368.18 g/mol
InChI Key: YQQZLSGQKYXKKU-UHFFFAOYSA-N
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Description

The compound “2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-3-pyridinaminium chloride” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are used in the protection of crops from pests and have applications in the pharmaceutical and veterinary industries .


Synthesis Analysis

The synthesis of TFMP derivatives involves the development of organic compounds containing fluorine . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .


Molecular Structure Analysis

The molecular structure of “2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-3-pyridinaminium chloride” is complex, with a combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contributing to its biological activities .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of TFMP derivatives include the development of organic compounds containing fluorine . More than 50% of the pesticides launched in the last two decades have been fluorinated .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-3-pyridinaminium chloride” are influenced by the presence of the fluorine atom and the pyridine moiety .

Scientific Research Applications

Copper(I)-Catalyzed Reactions

Copper(I) iodide has been utilized as a catalyst for the nucleophilic addition of ynamides to acyl chlorides and N-heterocycles, such as pyridines, to facilitate carbon-carbon bond formation. This process allows for the synthesis of a variety of 3-aminoynones and 1,2-dihydro-N-heterocycles with good to high yields and regioselectivity, demonstrating the compound's role in creating complex organic structures (Zhang et al., 2014).

Derivatization for Mass Spectrometry

The compound has been used in the derivatization of amino acids to form n-ethoxycarbonyl amino acid trifluoroethyl (or ethyl) esters for mass spectrometry analysis. This method enhances the sensitivity and specificity of detecting amino acids, showcasing its application in analytical chemistry (Vatankhah & Moini, 1994).

Molluscicidal Properties

Research into thiazolo[5,4-d]pyrimidines, which can be synthesized using a mixture containing ethyl chloroformate, has shown that these compounds exhibit molluscicidal properties. This highlights the compound's potential use in controlling snail populations that are intermediate hosts for diseases like schistosomiasis (El-bayouki & Basyouni, 1988).

Protein Oxidation Marker Analysis

The compound has been employed in the formation of N(O,S)-ethoxycarbonyltrifluoroethyl amino acid esters for the determination of 3-chlorotyrosine, a marker of myeloperoxidase-catalyzed protein oxidation. This application is significant for biomedical research, particularly in studying oxidative stress and inflammation (Pietzsch et al., 2003).

Synthesis of Antioxidant Compounds

Novel dihydropyridine analogs with potential antioxidant properties have been synthesized, demonstrating the compound's use in creating molecules with therapeutic potential (Saddala & Jangampalli Adi Pradeepkiran, 2019).

Mechanism of Action

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

2-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]pyridin-1-ium-2,3-diamine;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClF3N5.ClH/c14-9-6-8(13(15,16)17)7-22-11(9)20-4-5-21-12-10(18)2-1-3-19-12;/h1-3,6-7H,4-5,18H2,(H,19,21)(H,20,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQZLSGQKYXKKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C([NH+]=C1)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-3-pyridinaminium chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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